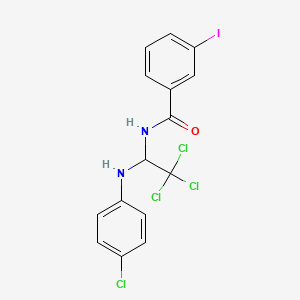![molecular formula C20H12Cl2N2O B11986915 3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B11986915.png)
3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile typically involves multi-component reactions. One common method involves the reaction of aromatic aldehydes with malononitrile and β-naphthol in the presence of a catalyst. For instance, the use of lipase AS from Aspergillus niger as a catalyst in anhydrous media has been reported to yield naphthopyran derivatives, including this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of environmentally benign procedures are emphasized in recent research. The use of recyclable heterogeneous catalysts, such as hydroxyapatite-encapsulated γ-Fe2O3, has been explored for the efficient and straightforward synthesis of chromene derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives with altered functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various substituted chromenes and their derivatives, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Its applications in the development of new materials and catalysts are also being investigated.
Mécanisme D'action
The mechanism of action of 3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and protein kinase B (AKT) signaling pathways, which are crucial in cancer cell survival and proliferation . The compound’s ability to modulate these pathways makes it a promising candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-3-(2,4-dichlorophenyl)-propan-1-ol: This compound shares the 2,4-dichlorophenyl group but differs in its overall structure and functional groups.
2-amino-4-(2,3-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Another chromene derivative with similar structural features but different biological activities.
Uniqueness
3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Propriétés
Formule moléculaire |
C20H12Cl2N2O |
|---|---|
Poids moléculaire |
367.2 g/mol |
Nom IUPAC |
3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C20H12Cl2N2O/c21-12-6-7-14(16(22)9-12)18-15(10-23)20(24)25-17-8-5-11-3-1-2-4-13(11)19(17)18/h1-9,18H,24H2 |
Clé InChI |
WGUDQIAKTAOBPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C(C(=C(O3)N)C#N)C4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isopropyl (2E)-2-(2-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11986836.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11986839.png)


![ethyl (2Z)-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11986862.png)
![methyl (2E)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-(4-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11986871.png)

![3-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B11986884.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11986888.png)
![7,9-Dichloro-5-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11986895.png)


![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11986912.png)

